![molecular formula C18H16BClO3 B568039 3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid CAS No. 1257648-77-3](/img/structure/B568039.png)
3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4’-Chloro-1-naphthyloxy)methyl]phenylboronic acid is an organoboron compound with the molecular formula C17H14BClO3 and a molecular weight of 312.56 g/mol . This compound is primarily used in research settings, particularly in the field of organic chemistry, due to its unique structural properties and reactivity.
Méthodes De Préparation
The synthesis of 3-[(4’-Chloro-1-naphthyloxy)methyl]phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions for this synthesis are generally mild and functional group tolerant, making it an efficient method for producing this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency required for research applications.
Analyse Des Réactions Chimiques
3-[(4’-Chloro-1-naphthyloxy)methyl]phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding phenols or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with halides in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-[(4’-Chloro-1-naphthyloxy)methyl]phenylboronic acid has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology: The compound can serve as a probe for studying specific enzymes or cellular processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(4’-Chloro-1-naphthyloxy)methyl]phenylboronic acid primarily involves its role as a boronic acid derivative. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium, where the boron atom transfers its organic group to the palladium catalyst . This process is crucial for forming new carbon–carbon bonds, which are essential in synthesizing complex organic molecules.
Comparaison Avec Des Composés Similaires
3-[(4’-Chloro-1-naphthyloxy)methyl]phenylboronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
3-[(1-Naphthyloxy)methyl]phenylboronic acid: Similar in structure but without the chloro substituent, which may affect its reactivity and applications.
The uniqueness of 3-[(4’-Chloro-1-naphthyloxy)methyl]phenylboronic acid lies in its chloro substituent, which can influence its chemical properties and reactivity, making it suitable for specific research applications.
Propriétés
IUPAC Name |
[3-[2-(4-chloronaphthalen-1-yl)oxyethyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BClO3/c20-17-8-9-18(16-7-2-1-6-15(16)17)23-11-10-13-4-3-5-14(12-13)19(21)22/h1-9,12,21-22H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHYATBGYANRCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCOC2=CC=C(C3=CC=CC=C32)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746232 |
Source


|
| Record name | (3-{2-[(4-Chloronaphthalen-1-yl)oxy]ethyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257648-77-3 |
Source


|
| Record name | (3-{2-[(4-Chloronaphthalen-1-yl)oxy]ethyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1257648-77-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
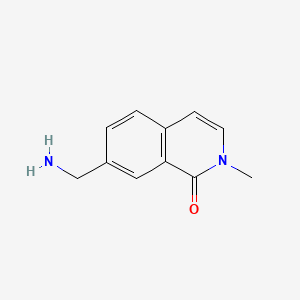


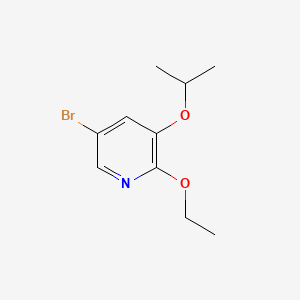
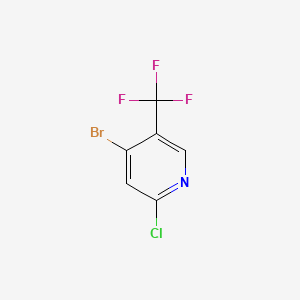
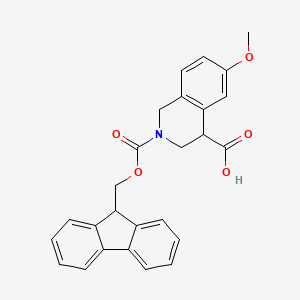
![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567969.png)

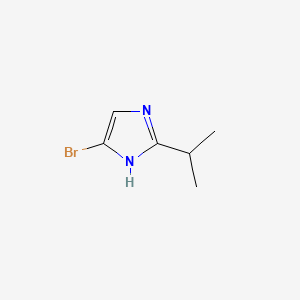
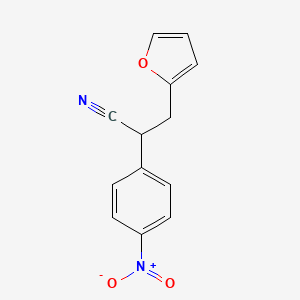
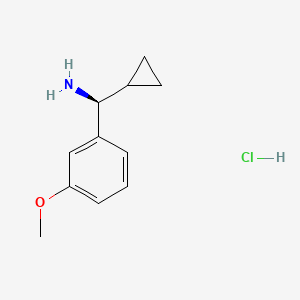
![3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride](/img/structure/B567974.png)
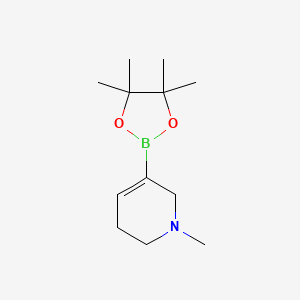
![3-[[(9R)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B567979.png)
